Aspirin phenylalanine ethyl ester is a derivative of aspirin that combines the therapeutic effects of acetylsalicylic acid with the amino acid phenylalanine. This compound has garnered attention for its potential applications in pharmacology, particularly as a prodrug that may enhance the bioavailability and efficacy of aspirin. The compound is classified under the category of ester derivatives and is primarily studied for its biochemical interactions and therapeutic properties.
Aspirin phenylalanine ethyl ester is synthesized through the esterification of acetylsalicylic acid (aspirin) with phenylalanine ethyl ester. This reaction results in a compound that retains the anti-inflammatory and analgesic properties of aspirin while potentially improving its pharmacokinetic profile. The compound falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) due to its mechanism of action similar to that of traditional aspirin.
The synthesis of aspirin phenylalanine ethyl ester can be performed using various methods, including:
The synthesis typically requires careful control of pH and temperature to optimize yield. For instance, using a solvent like dichloromethane can facilitate the reaction by increasing solubility and enhancing product formation. The final product can be purified through recrystallization or chromatography techniques.
The molecular formula for aspirin phenylalanine ethyl ester is . The structure consists of an acetylsalicylic acid moiety linked to a phenylalanine ethyl ester group.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the structure:
Aspirin phenylalanine ethyl ester undergoes hydrolysis in biological systems, particularly in the presence of enzymes such as carboxypeptidase A, leading to the release of aspirin and phenylalanine.
The kinetics of hydrolysis can be monitored using spectrophotometric methods, measuring changes in absorbance at specific wavelengths corresponding to either reactants or products. Studies indicate that the hydrolysis follows first-order kinetics with respect to substrate concentration.
The mechanism by which aspirin phenylalanine ethyl ester exerts its effects involves:
Aspirin phenylalanine ethyl ester has potential applications in various fields:
The prodrug concept emerged in the 1950s to address pharmacokinetic limitations of therapeutic agents through covalent modification. Early NSAID prodrugs focused on esterification to mask carboxylic acid groups, reducing gastric irritation while maintaining anti-inflammatory activity. By the 1980s, targeted designs incorporated amino acids as promoeities to exploit specialized transport systems. For example, valacyclovir (L-valine ester of acyclovir) demonstrated 3–5-fold higher oral bioavailability than its parent drug due to PEPT1 transporter-mediated uptake [2]. This era saw systematic exploration of amino acid-conjugated aspirin derivatives, including aspirin phenylalanine ethyl ester, to combine gastric protection with enhanced membrane permeability [1] [8].
Table 1: Milestones in NSAID Prodrug Development
Time Period | Design Strategy | Key Examples | Primary Advancement |
---|---|---|---|
1950s–1970s | Simple alkyl esters | Aspirin acetate | Reduced gastric acidity |
1980s | Amino acid conjugates | Aspirin phenylalanine ethyl ester | Transporter-mediated absorption |
1990s–2000s | Dipeptide derivatives | Valacyclovir (non-NSAID prototype) | Enhanced oral bioavailability |
2010s–present | Polymeric conjugates | HEC-salicylate bioconjugates | Sustained release profiles |
Amino acid conjugation addresses three core limitations of free aspirin:
Aspirin’s therapeutic utility is constrained by:
Table 2: Physicochemical Properties of Aspirin vs. Its Phenylalanine Ethyl Ester Derivative
Parameter | Aspirin | Aspirin Phenylalanine Ethyl Ester | Significance |
---|---|---|---|
Molecular Weight | 180 g/mol | 355 g/mol | Impacts diffusion kinetics |
log P | 1.2 | 3.4 (predicted) | Enhanced membrane permeability |
Aqueous Solubility | 3 mg/mL | <1 mg/mL | Requires formulation optimization |
Ionization (pH 7.4) | Ionized (>90%) | Non-ionized | Favors intestinal absorption |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7